Methyl 3-hydroxypiperidine-3-carboxylate
Overview
Description
Methyl 3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of piperidine, featuring a hydroxyl group and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Reduction of Piperidine-3-carboxylic Acid: Another method includes the reduction of piperidine-3-carboxylic acid to its corresponding hydroxyl derivative, which is then esterified with methanol.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.
Reduction Products: Reduced forms, including amines and other reduced derivatives.
Substitution Products: Substituted derivatives with different substituents at the hydroxyl or carboxylate positions.
Scientific Research Applications
Methyl 3-hydroxypiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biological studies to understand the role of piperidine derivatives in biological systems.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-hydroxypiperidine-3-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 3-hydroxypiperidine-1-carboxylate: A structural isomer with the hydroxyl group at a different position.
Methyl 4-hydroxypiperidine-4-carboxylate: Another positional isomer with the hydroxyl group at the 4-position.
Methyl 3-hydroxypiperidine-2-carboxylate: A compound with the carboxylate group at a different position.
Uniqueness: Methyl 3-hydroxypiperidine-3-carboxylate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. Its hydroxyl and carboxylate groups are positioned in a way that allows for diverse chemical transformations and biological activities.
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Biological Activity
Methyl 3-hydroxypiperidine-3-carboxylate (MHPC) is an organic compound belonging to the piperidine class, characterized by its unique functional groups, including a hydroxyl and an ester group. This compound has garnered attention in various fields, including medicinal chemistry, due to its versatile biological activities and potential therapeutic applications.
Chemical Structure and Properties
MHPC has a molecular formula of C₇H₁₃NO₃ and features a piperidine ring structure. The presence of the hydroxyl and ester groups enhances its reactivity and interaction with biological targets. The structural representation is crucial for understanding its biological mechanisms:
The biological activity of MHPC primarily involves its interaction with specific enzymes and receptors. It acts as a ligand, modulating the activity of these molecular targets through non-covalent interactions facilitated by its functional groups. This mechanism is significant in studies related to enzyme mechanisms and protein-ligand interactions.
Biological Applications
1. Enzyme Mechanisms and Protein-Ligand Interactions
- MHPC is employed in the study of enzyme mechanisms, where it serves as a substrate or inhibitor, helping elucidate metabolic pathways.
- It has been investigated for its role in modulating protein-ligand interactions, which is critical in drug design and development.
2. Potential Therapeutic Properties
- Research indicates that MHPC may exhibit therapeutic effects, particularly in neuropharmacology, due to its structural similarities to known psychoactive compounds .
- Its derivatives are being explored for their potential use in treating neurological disorders, highlighting the importance of piperidine derivatives in medicinal chemistry .
3. Biomarker Studies
- MHPC is studied for its potential as a biomarker in metabolic pathways, contributing to the understanding of various diseases and conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MHPC, it can be compared with other piperidine derivatives:
Compound | Structural Features | Biological Activity |
---|---|---|
Methyl 3-hydroxypiperidine-4-carboxylate | Hydroxyl group at position 4 | Similar enzyme interactions |
Piperidine-3-carboxylic acid | Lacks ester group | Limited reactivity |
Methyl 4-hydroxypiperidine-4-carboxylate | Hydroxyl group at position 4 | Different pharmacokinetics |
Case Studies and Research Findings
Recent studies have highlighted the synthesis and biological evaluation of MHPC:
- Synthesis via Biocatalysis : A biocatalytic process was developed for synthesizing MHPC with high enantiomeric purity, showcasing its potential as a building block in pharmaceutical synthesis .
- Enzymatic Studies : Investigations into its role as an inhibitor for specific enzymes have revealed insights into metabolic pathways involving piperidine derivatives .
- Therapeutic Investigations : Clinical studies are underway to assess the efficacy of MHPC derivatives in treating conditions like Alzheimer's disease, leveraging their neuroprotective properties .
Properties
IUPAC Name |
methyl 3-hydroxypiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTESLNLUWWTVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729329 | |
Record name | Methyl 3-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008779-94-9 | |
Record name | Methyl 3-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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